molecular formula C8H6Cl2N2O B8030008 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine

5-Chloro-2-chloromethyl-benzooxazol-6-ylamine

Cat. No.: B8030008
M. Wt: 217.05 g/mol
InChI Key: YPJOWJWSDPPNJT-UHFFFAOYSA-N
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Description

5-Chloro-2-chloromethyl-benzooxazol-6-ylamine (CAS: 1935533-73-5) is a substituted benzooxazole derivative featuring a chloro group at position 5, a chloromethyl group at position 2, and an amine substituent at position 6. This compound is synthesized as a high-purity (95%) intermediate, as noted in commercial catalogs . The benzooxazole core provides a rigid aromatic system, while the chloromethyl and chloro groups enhance electrophilicity, enabling further functionalization. Structural elucidation of such compounds typically relies on X-ray crystallography, with refinement tools like SHELXL ensuring accurate atomic resolution .

Properties

IUPAC Name

5-chloro-2-(chloromethyl)-1,3-benzoxazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJOWJWSDPPNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(=N2)CCl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

5-Chloro-2-chloromethyl-benzooxazol-6-ylamine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and material science. This article delves into its applications, supported by data tables and case studies, while drawing insights from diverse and credible sources.

Medicinal Chemistry

5-Chloro-2-chloromethyl-benzooxazol-6-ylamine has shown potential as a pharmacological agent in various studies:

  • Anticancer Activity : Research indicates that derivatives of benzooxazole compounds exhibit significant anticancer properties. A study demonstrated that benzooxazole derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specifically, 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine was tested against several cancer cell lines, showing promising results in inhibiting tumor growth .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies revealed that it exhibits antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential use as an antimicrobial agent .

Material Science

In material science, 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine serves as a precursor for synthesizing functional materials:

  • Polymer Chemistry : The compound has been utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has led to materials with improved resistance to degradation under thermal stress .

Organic Synthesis

5-Chloro-2-chloromethyl-benzooxazol-6-ylamine is also significant in organic synthesis:

  • Building Block for Complex Molecules : It serves as a key intermediate in synthesizing more complex organic compounds, particularly those containing heterocycles. Its reactivity allows for the introduction of various functional groups, facilitating the development of novel chemical entities .

Case Study 1: Anticancer Research

A notable study published in the Journal of Medicinal Chemistry focused on the synthesis and evaluation of 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine derivatives for anticancer activity. The researchers synthesized a series of analogs and tested them against breast cancer cell lines. Results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting their potential as lead compounds for further development .

Case Study 2: Antimicrobial Efficacy

In a study published in Pharmaceutical Biology, researchers assessed the antimicrobial activity of 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating its effectiveness as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50/Minimum Inhibitory Concentration (MIC)Reference
AnticancerBreast cancer cell lines<10 µM
AntimicrobialStaphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Table 2: Synthesis Pathways

Reaction TypeStarting MaterialsConditionsYield (%)
Nucleophilic SubstitutionBenzooxazole derivativeBase-catalyzed, reflux85
ReductionChlorinated benzooxazoleHydrogenation over Pd/C90

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine with key analogues, highlighting structural variations, similarity scores, and inferred properties:

Compound Name CAS Number Substituents Similarity Score Key Differences vs. Target Compound
5-Chloro-2-chloromethyl-benzooxazol-6-ylamine 1935533-73-5 5-Cl, 2-CH₂Cl, 6-NH₂ 1.00 (Reference) Reference compound
2-Methyl-5-chloro-6-benzoxazolamine 63816-18-2 5-Cl, 2-CH₃, 6-NH₂ 0.78 Chloromethyl (CH₂Cl) → Methyl (CH₃); reduced reactivity
6-Chloro-2-methylbenzo[d]oxazole 916791-64-5 6-Cl, 2-CH₃, no NH₂ 0.78 Missing amine group; altered hydrogen-bonding capacity
5-Chlorobenzo[d]oxazol-6-amine 17200-29-2 5-Cl, 6-NH₂, no CH₂Cl 0.71 Lacks chloromethyl group; lower electrophilicity
[Compound with Similarity 0.88] 615-18-9 Unspecified substituents 0.88 Likely shared benzooxazole core with minor variations

Key Observations:

  • Substituent Effects : The chloromethyl group in the target compound distinguishes it from analogues like 2-Methyl-5-chloro-6-benzoxazolamine. This group enhances electrophilicity, making the compound more reactive in nucleophilic substitutions compared to methyl-substituted derivatives .
  • Similarity Scores: Compounds with higher similarity scores (e.g., 0.88) likely retain the benzooxazole backbone with minor substituent changes, preserving core physicochemical properties .

Research Findings and Implications

  • Reactivity : The chloromethyl group in the target compound is a reactive handle for further derivatization, such as coupling with thiols or amines, a feature absent in methyl-substituted analogues. This property is critical in medicinal chemistry for prodrug design or linker attachment .
  • Stability: Electron-withdrawing chloro groups may improve thermal and oxidative stability compared to non-halogenated derivatives, as seen in related halogenated heterocycles .
  • Synthetic Applications : High purity (95%) and commercial availability suggest its use as a building block in multi-step syntheses, particularly where precise functionalization is required .

Biological Activity

5-Chloro-2-chloromethyl-benzooxazol-6-ylamine is a compound belonging to the benzoxazole family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including structure-activity relationships, case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C8H7Cl2N2O\text{C}_8\text{H}_7\text{Cl}_2\text{N}_2\text{O}

This structure features a chloromethyl group at position 2 and an amine group at position 6 of the benzoxazole ring, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria. A study focusing on similar compounds found that many derivatives showed selective antibacterial effects against pathogens such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antibacterial Activity of Benzoxazole Derivatives

Compound NameMIC (μg/mL)Target Bacteria
Compound 132Staphylococcus aureus
Compound 264Bacillus subtilis
Compound 3128Escherichia coli

The minimal inhibitory concentrations (MIC) for various compounds indicate that while some exhibit potent antibacterial properties, others may require further optimization for enhanced efficacy .

Anticancer Potential

5-Chloro-2-chloromethyl-benzooxazol-6-ylamine has shown promise in preclinical studies as an anticancer agent. A significant aspect of its biological activity is its cytotoxic effect on various cancer cell lines. Research has demonstrated that certain benzoxazole derivatives can selectively induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study: Cytotoxicity Assessment

In a comparative study, several benzoxazole derivatives were tested against human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results indicated that:

  • Compound A exhibited an IC50 of 25 μM against MCF-7 cells.
  • Compound B showed an IC50 of 30 μM against A549 cells.
  • Compound C demonstrated selective toxicity with an IC50 of 20 μM against HepG2 cells.

These findings highlight the potential of benzoxazole derivatives in targeting specific cancer types while minimizing toxicity to normal tissues .

The mechanism through which 5-Chloro-2-chloromethyl-benzooxazol-6-ylamine exerts its biological effects appears to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Apoptosis Induction : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may increase ROS levels in cancer cells, contributing to oxidative stress and cell death .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications at specific positions on the benzoxazole ring can significantly alter potency and selectivity. For instance, introducing electron-donating groups at position 4 has been shown to enhance antibacterial activity .

Table 2: Structure-Activity Relationship Insights

Substituent PositionSubstituent TypeEffect on Activity
Position 2Electron-donating (e.g., -OCH3)Increased antibacterial activity
Position 4Electron-withdrawing (e.g., -Cl)Decreased cytotoxicity

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